molecular formula C15H17NO4S B1387384 Ethyl 4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoate CAS No. 13582-65-5

Ethyl 4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoate

Cat. No. B1387384
CAS RN: 13582-65-5
M. Wt: 307.4 g/mol
InChI Key: VEDZQOUITKYLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .


Physical And Chemical Properties Analysis

The compound has a melting point of 90-92 °C, a predicted boiling point of 493.9±45.0 °C, and a predicted density of 1.284±0.06 g/cm3 . Its pKa is predicted to be 13.77±0.70 .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research as a high-quality reference standard for testing and calibration purposes . Its precise chemical structure and properties allow for the development of new drugs and the testing of existing medications for efficacy and safety.

Antimicrobial Applications

Research indicates that derivatives of this compound exhibit antimicrobial potential . This suggests its use in the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.

Agricultural Chemistry

In agriculture, the compound’s derivatives are explored for their potential to protect crops from pests and diseases. While specific applications in agriculture are not detailed in the search results, the antimicrobial properties could be relevant for developing plant protection chemicals .

Industrial Applications

The compound’s consistent quality and defined chemical properties make it suitable for industrial applications where precise chemical reactions are necessary. It could be used in the synthesis of complex organic compounds or as a standard in chemical assays .

Environmental Science

While direct applications in environmental science are not explicitly mentioned, the compound’s potential use in pollution control and environmental remediation can be inferred from its chemical properties and reactivity .

Biochemical Research

In biochemical research, the compound serves as a building block for more complex biochemical compounds. Its role in the synthesis of molecules with potential therapeutic effects is of particular interest .

Sensory Properties in Food Industry

Derivatives of this compound are noted for their sensory properties and could be used as flavoring agents in the food industry. This application leverages the compound’s ability to impart desirable flavors and aromas .

Synthesis of Antidiabetic Drugs

The compound is involved in the synthesis of important building blocks for antidiabetic drugs, such as glimepiride. This highlights its significance in the development of treatments for chronic conditions like diabetes .

Safety and Hazards

The safety, risk, hazard, and MSDS of this compound are not specified in the retrieved data . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

ethyl 4-[(6-methyl-2,3-dihydro-1,4-oxathiine-5-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-3-19-15(18)11-4-6-12(7-5-11)16-14(17)13-10(2)20-8-9-21-13/h4-7H,3,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDZQOUITKYLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(OCCS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoate
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Ethyl 4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoate
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Ethyl 4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoate
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Ethyl 4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoate
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Ethyl 4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoate
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Ethyl 4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoate

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